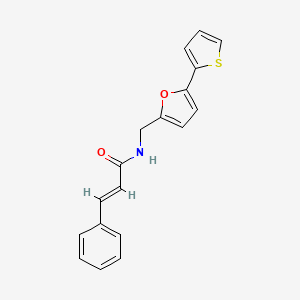

N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene is a heterocyclic compound with a five-membered ring made up of four carbon atoms and one sulfur atom . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Cinnamamide is a compound containing a cinnamoyl group, which consists of a benzene ring attached to an amide group.

Synthesis Analysis

Thiophene and furan derivatives can be synthesized through various methods. For instance, thiophene derivatives can be synthesized by heterocyclization of various substrates . Furan derivatives can be synthesized from furan-2-carboxylic acid hydrazide .Chemical Reactions Analysis

The chemical reactions involving thiophene, furan, and cinnamamide derivatives can be quite diverse, depending on the specific substituents and reaction conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide” would depend on its specific structure. Thiophene and furan derivatives can have diverse properties .Scientific Research Applications

Synthesis and Structural Analysis

Cinnamamide derivatives have been extensively studied for their synthesis and structural characteristics. One study highlights the synthesis and crystal structure analysis of cinnamide derivatives, focusing on their potential anti-ischemic activities. These compounds exhibit intricate crystal structures and intermolecular interactions, such as hydrogen bonding and π-π stacking, which could be pivotal in understanding their bioactive properties (Zhong et al., 2018).

Antifungal and Insecticidal Activities

Another facet of cinnamamide derivatives is their application in agriculture, where they serve as potential fungicidal and insecticidal agents. Research has demonstrated that certain cinnamamide derivatives exhibit promising in vivo antifungal activities against various plant pathogens, indicating their potential as agricultural fungicides (Chen et al., 2019).

Neurological Applications

Cinnamamide derivatives are also notable for their therapeutic potential in neurological disorders. They have been identified for their roles in central and peripheral nervous system disorders, showcasing a broad spectrum of activities such as anticonvulsant, antidepressant, neuroprotective, and analgesic properties. These activities are attributed to the versatile cinnamamide scaffold that facilitates multiple molecular interactions, highlighting the compound's importance in neuroscience research (Gunia-Krzyżak et al., 2015).

Antagonistic Properties

In addition to their therapeutic potential, certain cinnamamide derivatives have been explored for their antagonistic properties against neurotransmitters, such as serotonin, which could have implications for treating various psychiatric and neurological conditions. This research area offers insights into the molecular mechanisms of cinnamamide derivatives and their potential therapeutic applications (Dombro & Woolley, 1964).

Mechanism of Action

Target of Action

N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide, also known as (E)-3-phenyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]prop-2-enamide, is a compound that belongs to the class of thiophene-based analogs . Thiophene-based analogs have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .

Mode of Action

It is known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene derivatives , it can be inferred that the compound may affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific biological activity. As mentioned earlier, thiophene derivatives exhibit a variety of pharmacological properties . Therefore, the results of the compound’s action could range from anticancer, anti-inflammatory, antimicrobial, antihypertensive, to anti-atherosclerotic effects .

Properties

IUPAC Name |

(E)-3-phenyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c20-18(11-8-14-5-2-1-3-6-14)19-13-15-9-10-16(21-15)17-7-4-12-22-17/h1-12H,13H2,(H,19,20)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLPZTOMGQHAPD-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2869273.png)

![2-[(1-amino-4-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2869274.png)

![7-[(3-chlorophenyl)methyl]-3-methyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2869279.png)

![4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2869283.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2869285.png)

![6-cyclopropyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2869287.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenoxy)acetate](/img/structure/B2869288.png)

![3-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2869293.png)

![7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B2869296.png)